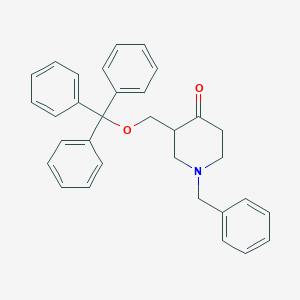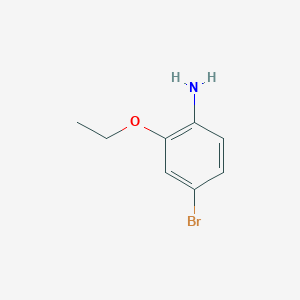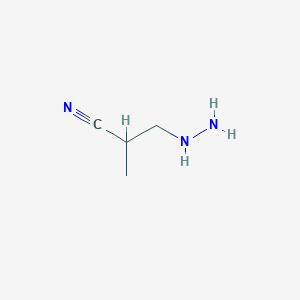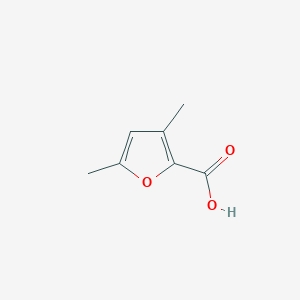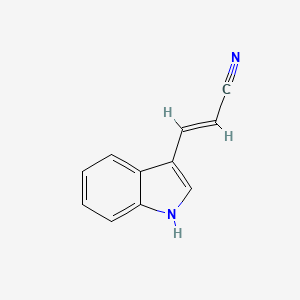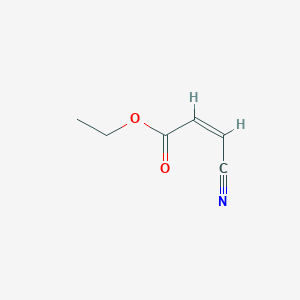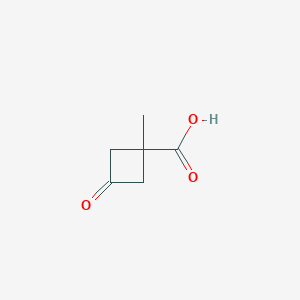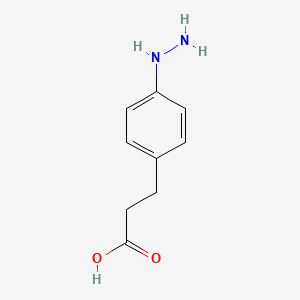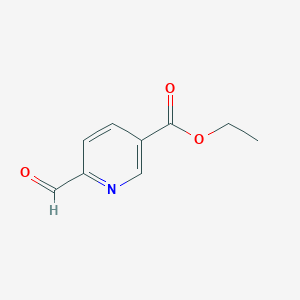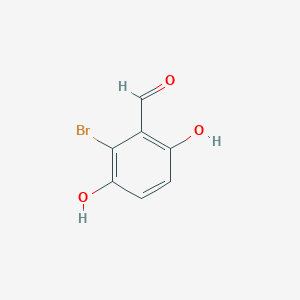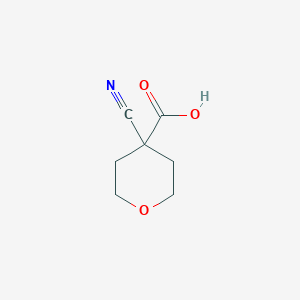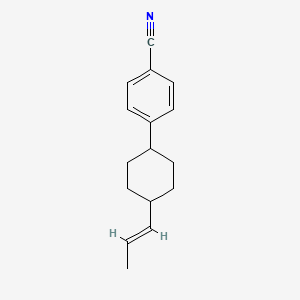![molecular formula C11H19N B1339462 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine CAS No. 13296-30-5](/img/structure/B1339462.png)
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine” is a chemical compound with a complex structure . It is related to other compounds such as "Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-" and "Bicyclo [3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and related to other compounds such as "Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-" and "Bicyclo [3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-" .Applications De Recherche Scientifique
Ethylene Action Inhibition in Postharvest Fruit and Vegetable Quality
Ethylene, a plant hormone, plays a crucial role in the physiological processes of fruits and vegetables, often leading to negative effects during postharvest storage such as senescence, over-ripening, and quality loss. Research has focused on tools to inhibit ethylene biosynthesis/action or remove ethylene to preserve fruit and vegetable quality. Compounds like polyamines and 1-methylcyclopropene (1-MCP) have shown effectiveness in maintaining quality and extending shelf life by acting as inhibitors of ethylene action or scavengers. This approach aims to mitigate ethylene's detrimental effects on postharvest quality (Martínez-Romero et al., 2007).
Application in Chemical Synthesis and Green Solvents
The use of specific compounds as chiral substrates in chemical synthesis highlights the exploration of green chemistry principles. For instance, the enantiospecific Biginelli reaction utilizing chiral aldehydes demonstrates the application of green solvents, like ethyl lactate (EL), to conduct environmentally friendly synthesis processes. This approach not only emphasizes the significance of chiral specificity in chemical synthesis but also showcases the pursuit of sustainable and green chemistry practices (Benincá et al., 2020).
Ethylene Perception Inhibition in Fruits and Vegetables
The advent of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene perception has revolutionized research on its effects on fruits and vegetables. It serves both as a tool to further investigate ethylene's role in ripening and senescence and as a commercial technology to improve product quality maintenance. Particularly in apples, the rapid commercialization and adoption of 1-MCP have been notable, suggesting potential benefits for other fruits and vegetables. This dual role of 1-MCP highlights the interplay between scientific discovery and practical applications in postharvest technology (Watkins, 2006).
Analyse Biochimique
Biochemical Properties
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can become toxic and cause adverse effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of lipids and xenobiotics. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and detoxification of various compounds. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the endoplasmic reticulum and mitochondria. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell, ensuring its proper function and activity .
Propriétés
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZTVXYVPBPGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577830 |
Source


|
| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13296-30-5 |
Source


|
| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

